Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone
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Overview
Description
Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone is a heterocyclic compound that combines a furan ring and a triazole ring. These structures are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone can be synthesized through multiple synthetic routes. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol. This intermediate is then reacted with potassium hydroxide and acetic acid to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: The furan and triazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, acetic acid, and carbon disulfide. Reaction conditions often involve refluxing in ethanol or other solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, while the furan ring can interact with cellular membranes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones
- Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)
Uniqueness
Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone is unique due to its combination of furan and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad spectrum of applications .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
furan-2-yl(1,2,4-triazol-4-yl)methanone |
InChI |
InChI=1S/C7H5N3O2/c11-7(6-2-1-3-12-6)10-4-8-9-5-10/h1-5H |
InChI Key |
FXOVWHSMOGKSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C=NN=C2 |
Origin of Product |
United States |
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